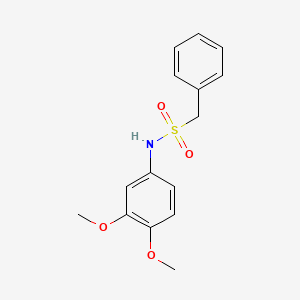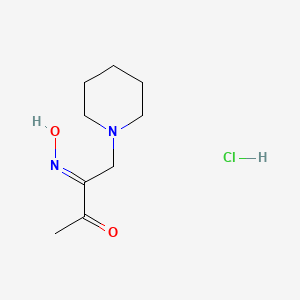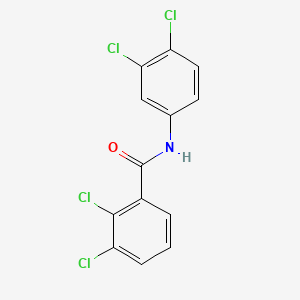![molecular formula C16H13ClN2O B5887401 4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)
4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol, also known as TAK-700, is a novel androgen synthesis inhibitor that has shown potential in the treatment of prostate cancer. The compound has been extensively studied for its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol works by inhibiting the enzyme 17α-hydroxylase/C17,20-lyase, which is responsible for the synthesis of androgens such as testosterone. By inhibiting this enzyme, this compound can effectively reduce the levels of androgens in the body, which can help slow down the progression of prostate cancer.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce the levels of androgens in the body, which can help slow down the progression of prostate cancer. The compound has also been shown to have minimal impact on the levels of cortisol and aldosterone, which are important hormones for the body's normal physiological functions.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol is its high potency and selectivity for the target enzyme. This makes it a valuable tool for studying the role of androgens in prostate cancer. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for the study of 4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol. One potential direction is to investigate the compound's potential in the treatment of other types of cancer that are driven by androgens, such as breast cancer. Another direction is to explore the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to improve the overall efficacy of prostate cancer treatment. Additionally, further research is needed to optimize the formulation and delivery of this compound to improve its solubility and bioavailability.
In conclusion, this compound is a promising compound with potential in the treatment of prostate cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the study of this compound, including investigating its potential in the treatment of other types of cancer and exploring its use in combination with other therapies.
Synthesis Methods
The synthesis of 4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 2-methylphenylhydrazine and 3,5-dimethylpyrazole in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Scientific Research Applications
4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol has been extensively studied for its potential in the treatment of prostate cancer. Clinical trials have shown that the compound can effectively reduce the levels of androgens in the body, which can help slow down the progression of prostate cancer.
properties
IUPAC Name |
4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-4-2-3-5-12(10)14-9-15(19-18-14)13-8-11(17)6-7-16(13)20/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDUEQHBTQOZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienylthio)acetamide](/img/structure/B5887319.png)

![2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5887331.png)

![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)

![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)


![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)